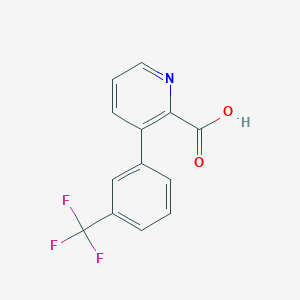
2-cyclohexylsulfanyl-N-(1,3-thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclohexylsulfanyl-N-(1,3-thiazol-2-yl)acetamide, also known as CTAA, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CTAA is a thiazole-containing compound that has been synthesized using various methods and has shown promising results in various studies.
科学研究应用
2-cyclohexylsulfanyl-N-(1,3-thiazol-2-yl)acetamide has been shown to have potential therapeutic applications in various scientific research studies. One of the most promising applications of this compound is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been shown to have potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.
作用机制
The mechanism of action of 2-cyclohexylsulfanyl-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the activity of matrix metalloproteinases. In vivo studies have shown that this compound can reduce inflammation and tumor growth.
实验室实验的优点和局限性
One of the major advantages of using 2-cyclohexylsulfanyl-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its potential as a therapeutic agent. This compound has shown promising results in various studies and has the potential to be developed into a drug. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 2-cyclohexylsulfanyl-N-(1,3-thiazol-2-yl)acetamide. One of the future directions is to explore the potential of this compound as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Another future direction is to develop more efficient methods for synthesizing this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research studies. This compound has potential therapeutic applications as an anti-inflammatory and anti-cancer agent. The synthesis of this compound has been reported using various methods, and its mechanism of action is not fully understood. This compound has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the research on this compound, including exploring its potential as a therapeutic agent for other diseases and developing more efficient methods for synthesizing this compound.
合成方法
The synthesis of 2-cyclohexylsulfanyl-N-(1,3-thiazol-2-yl)acetamide has been reported in various studies. One of the most common methods for synthesizing this compound is by reacting 2-aminothiazole with cyclohexyl isothiocyanate in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to obtain this compound. Other methods, such as the use of N-cyclohexylthiourea and thioacetic acid, have also been reported.
属性
IUPAC Name |
2-cyclohexylsulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS2/c14-10(13-11-12-6-7-15-11)8-16-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPOFFNYARYKLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2902129.png)


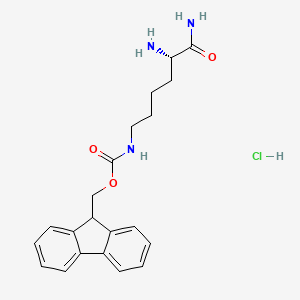
![N-(2-ethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2902135.png)
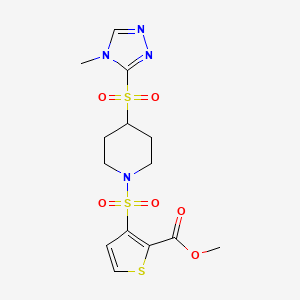
![8-isobutyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2902139.png)
![3-[(5-Chlorothiophen-2-yl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2902140.png)
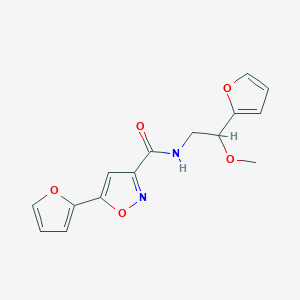
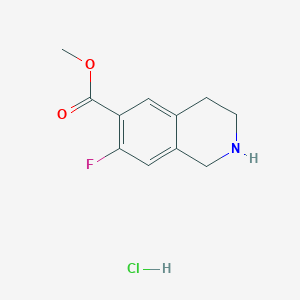
![1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B2902145.png)
![Phenyl 4-((2-methylimidazo[1,2-a]pyridine-3-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2902147.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline](/img/structure/B2902149.png)
